molecular formula C12H16OS B1437614 2'-(iso-Butylthio)acetophenone CAS No. 1039841-03-6

2'-(iso-Butylthio)acetophenone

Cat. No. B1437614
CAS RN: 1039841-03-6
M. Wt: 208.32 g/mol
InChI Key: VFLDLIQETMXUTN-UHFFFAOYSA-N
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Description

2’-(iso-Butylthio)acetophenone is a derivative of acetophenone . Acetophenone is the simplest aromatic ketone and is a colorless, viscous liquid. It is a precursor to useful resins and fragrances . A simple replacement of the acetyl group with the iso-butyryl fragment in the phenyl ring of acetophenone considerably improved antiphytopathogenic activity .

Scientific Research Applications

Electrocarboxylation in Ionic Liquids

2'-(iso-Butylthio)acetophenone, a derivative of acetophenone, shows relevance in electrochemical studies. Zhao et al. (2014) investigated the electroreduction of acetophenone in dry ionic liquids, demonstrating the formation of dimers and other products under different atmospheres, which could be relevant for understanding the behavior of similar compounds like 2'-(iso-Butylthio)acetophenone in such environments (Zhao et al., 2014).

Bromination Studies

The bromination of acetophenone and related compounds has been studied by Gol'dfarb et al. (1971). This research could provide insights into the chemical behavior and potential modifications of 2'-(iso-Butylthio)acetophenone under similar conditions (Gol'dfarb et al., 1971).

Friedel–Crafts Acylation

A study by Yadav and Bhagat (2005) on the Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone offers insights into the synthesis pathways that might be applicable to 2'-(iso-Butylthio)acetophenone (Yadav & Bhagat, 2005).

Proton Coupled Electron Transfer Pathway

Research by Zhao et al. (2011) on the electrochemical reduction of acetophenone in specific ionic liquids could be extrapolated to understand similar reactions involving 2'-(iso-Butylthio)acetophenone (Zhao et al., 2011).

Synthesis and Pharmacological Evaluation

A study by Zanatta et al. (2010) on the synthesis of certain dithiolethiones from phenolic acetophenones provides a basis for understanding the synthesis and potential applications of related compounds like 2'-(iso-Butylthio)acetophenone (Zanatta et al., 2010).

Transformation to Acetophenone

Research by Xu et al. (2020) on the transformation of ethylbenzene into acetophenone using molecular oxygen presents a method that could potentially be applied to the synthesis or transformation of 2'-(iso-Butylthio)acetophenone (Xu et al., 2020).

Enantioselective Synthesis

A study on the use of a chiral auxiliary for converting acetophenone to optically active tertiary alcohols by Ranu et al. (1991) could provide insights into similar conversions for 2'-(iso-Butylthio)acetophenone (Ranu et al., 1991).

Hydrosilylation of Carbonyl Compounds

Research by Ruddy et al. (2013) on the hydrosilylation of carbonyl compounds, including acetophenone, could be relevant for understanding similar reactions involving 2'-(iso-Butylthio)acetophenone (Ruddy et al., 2013).

Insecticidal Activities of Derivatives

A study by Liu et al. (2005) on the synthesis and insecticidal activities of novel oxime ether pyrethroids derived from acetophenone could shed light on the potential uses of 2'-(iso-Butylthio)acetophenone in similar applications (Liu et al., 2005).

Asymmetric Electrochemical Carboxylation

Zhang et al. (2009) researched the asymmetric electrochemical carboxylation of acetophenone, which might offer insights into the behavior of 2'-(iso-Butylthio)acetophenone in similar processes (Zhang et al., 2009).

properties

IUPAC Name

1-[2-(2-methylpropylsulfanyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLDLIQETMXUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(iso-Butylthio)acetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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